molecular formula C12H22N4O2 B2618958 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine CAS No. 865774-15-8

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine

Cat. No. B2618958
CAS RN: 865774-15-8
M. Wt: 254.334
InChI Key: XOZGNDPAEOQKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine” is a compound with the CAS Number: 865774-15-8 . It has a molecular weight of 254.33 . The IUPAC name for this compound is 2,2-dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine, also known as 1H-Imidazole-1-ethanamine, N-(2,2-dimethylpropyl)-beta,beta-dimethyl-4-nitro-:

Antimicrobial Agents

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine: has shown potential as an antimicrobial agent. Imidazole derivatives are known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and protozoa. This compound’s unique structure may enhance its ability to disrupt microbial cell walls or interfere with essential microbial enzymes .

Anticancer Research

Imidazole-containing compounds have been extensively studied for their anticancer properties. The nitro group in 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine can undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic species that selectively target cancer cells . This makes it a promising candidate for developing new anticancer therapies.

Anti-inflammatory Agents

The imidazole ring is a common motif in anti-inflammatory drugs. This compound could potentially inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, it may help reduce inflammation and associated symptoms in various inflammatory diseases .

Antioxidant Properties

Compounds with imidazole rings often exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. The presence of the nitro group in 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine may enhance its ability to neutralize reactive oxygen species (ROS), making it a potential candidate for preventing oxidative damage in biological systems .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes due to its imidazole core. Enzyme inhibitors are crucial in drug development for treating diseases where enzyme activity is dysregulated. For example, it could be explored as an inhibitor of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are targets in neurological disorders .

Antiviral Applications

Imidazole derivatives have been investigated for their antiviral properties. 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine could potentially inhibit viral replication by interfering with viral enzymes or disrupting viral entry into host cells. This makes it a candidate for developing treatments against viral infections .

Antiparasitic Agents

The compound’s structure suggests it could be effective against parasitic infections. Imidazole derivatives are known to target protozoan parasites, and the nitro group may enhance this activity by generating reactive intermediates that damage parasitic cells. This application is particularly relevant for diseases like malaria and leishmaniasis .

Drug Delivery Systems

Due to its chemical properties, 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine could be used in drug delivery systems. Its ability to interact with biological membranes and its potential to be modified chemically make it suitable for developing targeted drug delivery mechanisms, improving the efficacy and reducing the side effects of therapeutic agents .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicine and materials science .

properties

IUPAC Name

2,2-dimethyl-N-[2-methyl-2-(4-nitroimidazol-1-yl)propyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGNDPAEOQKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C)(C)N1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine

Synthesis routes and methods

Procedure details

2-Methyl-2-(4-nitro-imidazol-1-yl)-propionaldehyde was reacted with 2,2-dimethyl-propyl amine to provide the title compound: H1 NMR (400 MHz, CDCl3) 0.74 (s, 9H), 1.52 (s, 6H), 2.2 (s, 2H), 2.8 (s, 2H), 7.6 (s, 1H), 7.9 (s, 1H); MS m/z 255.3 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.